molecular formula C18H19N3O3S B2900345 1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione CAS No. 537008-35-8

1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione

Cat. No. B2900345
CAS RN: 537008-35-8
M. Wt: 357.43
InChI Key: APGLUPDMEYLDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

The compound has shown potential as an anticonvulsant agent. Studies have indicated that derivatives of this compound can be effective in animal models of epilepsy, such as maximal electroshock (MES) and psychomotor (6 Hz) seizure tests . The compound’s influence on voltage-gated sodium and calcium channels, as well as the GABA transporter, suggests it could modulate neuronal excitability and offer therapeutic benefits for epilepsy treatment.

Antinociceptive Properties

Research has also explored the compound’s antinociceptive (pain-relieving) effects. In animal studies, the compound demonstrated significant analgesic activity in the hot plate test and writhing tests . This suggests potential applications in pain management, particularly for chronic pain conditions that are poorly managed by current medications.

Hepatoprotective Potential

The compound’s hepatotoxic properties have been investigated in HepG2 cells, a model for human liver cells . Understanding the compound’s effects on liver cells is crucial for assessing its safety profile and potential as a hepatoprotective agent, which could be valuable in treating liver diseases or managing the side effects of other medications.

Interaction with TRPV1 Receptors

The compound’s affinity for the TRPV1 receptor has been studied to determine the mechanism behind its analgesic effect . TRPV1 is involved in pain perception, and compounds that modulate this receptor could lead to new painkillers that are more effective and have fewer side effects than current options.

properties

IUPAC Name

1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-9-7-8-25-15(9)13-12-10(5-4-6-11(12)22)19-16-14(13)17(23)21(3)18(24)20(16)2/h7-8,13,19H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGLUPDMEYLDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.